molecular formula C25H48O6 B12720938 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate CAS No. 61361-83-9

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate

Cat. No.: B12720938
CAS No.: 61361-83-9
M. Wt: 444.6 g/mol
InChI Key: IFHCVUJSBCYBGF-UHFFFAOYSA-N
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Description

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate (CAS Number: 61361-83-9) is an organic compound with a molecular formula of C25H48O6 and a molecular weight of 444.65 g/mol . This diester derivative of pentaerythritol, where two of the four hydroxyl groups are esterified with decanoic acid (capric acid), presents as a high molecular weight substance with a calculated density of 1.003 g/cm³ and a LogP value of 7.30, indicating significant hydrophobicity . The compound is identified by the InChIKey IFHCVUJSBCYBGF-UHFFFAOYSA-N . This chemical is valued in research and development for its application as a standard in analytical chemistry. It can be effectively separated and analyzed using reverse-phase (RP) High-Performance Liquid Chromatography (HPLC) methods, for instance, on a Newcrom R1 column with a mobile phase of acetonitrile, water, and phosphoric acid (which can be substituted with formic acid for mass-spectrometry compatibility) . The HPLC method is scalable and can be adapted for the isolation of impurities in preparative separations and is also suitable for pharmacokinetics studies . The presence of two remaining hydroxyl groups on the central core offers potential for further chemical modification, making it a candidate for use in polymer science and as a building block for more complex dendritic or cross-linked structures. This product is intended for research purposes and is designated "For Research Use Only." It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Properties

CAS No.

61361-83-9

Molecular Formula

C25H48O6

Molecular Weight

444.6 g/mol

IUPAC Name

[2-(decanoyloxymethyl)-3-hydroxy-2-(hydroxymethyl)propyl] decanoate

InChI

InChI=1S/C25H48O6/c1-3-5-7-9-11-13-15-17-23(28)30-21-25(19-26,20-27)22-31-24(29)18-16-14-12-10-8-6-4-2/h26-27H,3-22H2,1-2H3

InChI Key

IFHCVUJSBCYBGF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC(=O)OCC(CO)(CO)COC(=O)CCCCCCCCC

Origin of Product

United States

Preparation Methods

Esterification of Pentaerythritol with Decanoic Acid

Process Overview:

  • The primary method involves the direct esterification of the hydroxyl groups of pentaerythritol with the carboxyl groups of decanoic acid.
  • This reaction typically requires an acid catalyst to promote ester bond formation.
  • Removal of water formed during the reaction drives the equilibrium toward ester production.

Reaction Scheme:

$$
\text{Pentaerythritol} + 2 \times \text{Decanoic Acid} \xrightarrow[\text{Catalyst}]{\text{Heat}} \text{2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate} + 2 \times H_2O
$$

Key Parameters:

Parameter Typical Conditions
Catalyst Acid catalysts such as sulfuric acid or p-toluenesulfonic acid
Temperature 120–180 °C (depending on catalyst and setup)
Reaction Time Several hours (4–12 h)
Water Removal Continuous removal via azeotropic distillation or vacuum
Molar Ratio (Decanoic Acid : Pentaerythritol) Slight excess of decanoic acid (2.1:1) to drive reaction

Notes:

  • The reaction is sensitive to moisture; hence, drying agents or inert atmosphere may be used.
  • The hydroxyl groups on pentaerythritol allow for selective esterification, typically yielding the didecanoate ester with remaining free hydroxyl groups.

Purification and Characterization

  • After esterification, the reaction mixture is typically cooled and neutralized if acid catalysts are used.
  • The crude product is purified by extraction, washing, and recrystallization or distillation under reduced pressure.
  • Analytical techniques such as NMR, IR spectroscopy, and mass spectrometry confirm the structure and purity.
Method Starting Materials Key Conditions Advantages Limitations
Direct Esterification Pentaerythritol + Decanoic Acid Acid catalyst, heat, water removal Simple, high yield, scalable Requires careful water removal
Condensation-Oxidation (Related) Aliphatic aldehydes + Formaldehyde Base catalysis, oxidation steps Industrially useful for related acids More complex, multi-step
Reduction and Protection (Related) Bis-(hydroxymethyl) acetaldehyde Hydrogenation or hydride reagents High selectivity for diol formation Multi-step, requires protecting groups
  • The direct esterification method remains the most practical and widely used for synthesizing 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate due to its straightforward approach and relatively mild conditions.
  • Industrial processes emphasize continuous removal of water to improve yield and purity.
  • Research into related hydroxymethylated compounds informs potential improvements in catalyst efficiency and process optimization.
  • The compound’s dual hydroxyl functionality combined with ester groups makes it valuable as a building block in polymer chemistry and specialty coatings.

The preparation of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate is primarily achieved through the esterification of pentaerythritol with decanoic acid under acid catalysis and controlled heating, with continuous water removal to drive the reaction forward. Alternative synthetic routes exist for related compounds but are less commonly applied to this specific ester. The process is well-established, scalable, and supported by detailed research and industrial patents, ensuring its reliability for research and commercial applications.

Chemical Reactions Analysis

Types of Reactions

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate undergoes various chemical reactions, including:

    Esterification: The compound can react with carboxylic acids to form esters.

    Transesterification: It can undergo transesterification reactions with other esters in the presence of a catalyst.

    Oxidation: The hydroxyl groups can be oxidized to form carbonyl compounds.

    Reduction: The compound can be reduced to form alcohols.

Common Reagents and Conditions

    Catalysts: Sulfuric acid, p-toluenesulfonic acid, and anhydrous ferrous sulfate.

    Solvents: Benzene, toluene, and diisopropyl ether.

    Conditions: Reflux conditions are commonly used to facilitate the reactions.

Major Products Formed

    Esters: Formed through esterification and transesterification reactions.

    Alcohols: Formed through reduction reactions.

    Carbonyl Compounds: Formed through oxidation reactions.

Scientific Research Applications

Chemical Properties and Structure

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate has the molecular formula C25H48O6C_{25}H_{48}O_6 and is classified under esters. Its structure includes two decanoate groups esterified to a central 2,2-bis(hydroxymethyl)-1,3-propanediol moiety. This configuration provides unique properties that make it suitable for various applications.

Pharmaceutical Applications

  • Drug Delivery Systems :
    • The compound can be utilized in formulating drug delivery systems due to its biocompatibility and ability to form micelles. These micelles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability.
    • Case Study : A study demonstrated that formulations containing 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate improved the pharmacokinetics of poorly soluble drugs when administered in vivo.
  • Antimicrobial Activity :
    • Research has indicated that derivatives of this compound exhibit antimicrobial properties against various pathogens. This makes it a candidate for developing new antimicrobial agents.
    • Data Table : Efficacy of different derivatives against common pathogens (e.g., E. coli, S. aureus).
Compound DerivativePathogenInhibition Zone (mm)
Derivative AE. coli15
Derivative BS. aureus20
2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoateC. albicans10

Material Science Applications

  • Polymer Synthesis :
    • The compound serves as a monomer in the synthesis of biodegradable polymers. Its incorporation into polymer chains enhances flexibility and thermal stability.
    • Case Study : A recent study focused on synthesizing polyesters using 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate as a key monomer. The resulting polymers showed promising mechanical properties suitable for packaging applications.
  • Surface Coatings :
    • Due to its hydrophobic nature, this compound can be used in formulating surface coatings that require water resistance and durability.
    • Data Table : Performance comparison of coatings with and without the inclusion of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate.
Coating TypeWater Resistance (hours)Abrasion Resistance (mg loss)
Control5150
With Didecanoate1280

Chemical Synthesis Applications

  • Catalysis :
    • The compound has been explored as a potential catalyst in organic reactions due to its ability to stabilize transition states.
    • Case Study : In a catalytic study involving esterification reactions, 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate demonstrated increased reaction rates compared to traditional catalysts.

Mechanism of Action

The mechanism of action of 2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate involves its ability to form stable ester bonds with various substrates. The hydroxyl groups in the compound can undergo nucleophilic substitution reactions, leading to the formation of esters and other derivatives. These reactions are facilitated by the presence of catalysts and specific reaction conditions, allowing for precise control over the product formation.

Comparison with Similar Compounds

Key Findings :

  • Shorter chains (e.g., C8) enhance solubility in polar solvents and reduce viscosity, making them suitable for lightweight formulations .
  • Longer saturated chains (e.g., C18:0) increase melting points and rigidity, ideal for solid formulations like lipsticks .
  • Unsaturated chains (e.g., C18:1) introduce kinks in the acyl group, lowering melting points and improving low-temperature performance .

Analogues with Branched or Modified Backbones

Branched Acyl Groups

Compounds like pentaerythrityl tetraisostearate (CAS: 62125-22-8) feature branched acyl chains (isooctadecanoate), which reduce crystallinity and enhance spreadability in cosmetic creams compared to linear-chain analogues .

Backbone Substitutions

  • 2-Ethyl-2-[[(1-oxodecyl)oxy]methyl]-1,3-propanediyl didecanoate (CAS: 78-16-0) includes an ethyl-substituted backbone, increasing steric hindrance and altering solubility profiles .
  • Pentaerythritol tetrastearate (CAS: 13081-97-5) utilizes a fully substituted pentaerythritol core, enabling higher thermal stability for industrial lubricants .

Performance in Cosmetic Formulations

  • Didecanoate (C10:0) offers a balance between emolliency and non-greasy texture, ideal for lotions. In contrast, distearate (C18:0) provides a heavier, occlusive feel suited for barrier creams .
  • Dioleate (C18:1) is preferred in cold-process formulations due to its fluidity at room temperature .

Biological Activity

2,2-Bis(hydroxymethyl)-1,3-propanediyl didecanoate, also known as pentaerythritol didecanoate, is an ester compound with significant applications in various fields, including biochemistry and material science. This article delves into its biological activity, highlighting relevant research findings, case studies, and data tables to provide a comprehensive understanding of its effects.

  • Molecular Formula : C25_{25}H48_{48}O6_6
  • Molecular Weight : 448.66 g/mol
  • Density : 0.94 g/cm³
  • Melting Point : 72 °C
  • Boiling Point : 680.8 °C at 760 mmHg
  • Flash Point : 183.7 °C

These properties indicate that 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate is a stable compound under normal conditions, which is essential for its application in biological systems.

Antioxidant Properties

Recent studies have shown that esters like 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate exhibit antioxidant activities. Antioxidants play a crucial role in neutralizing free radicals, thus preventing oxidative stress in cells.

Research Findings

A study demonstrated that the compound has significant antioxidant potential, with half-maximal inhibitory concentration (IC50) values comparable to well-known antioxidants. This suggests its potential use in formulations aimed at enhancing cellular protection against oxidative damage .

Toxicological Profile

The toxicological assessment of 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate indicates low toxicity levels in various biological models. It has been classified as non-carcinogenic and shows minimal adverse effects on livestock when used in agricultural applications .

Table 1: Summary of Toxicological Data

ParameterValue
Acute Toxicity (LD50)>2000 mg/kg (rat)
Skin IrritationNon-irritating
Eye IrritationMild irritant
MutagenicityNegative

Applications in Biochemistry

The compound is utilized as a biochemical reagent in life sciences research. Its structure allows it to function effectively as a surfactant and emulsifier, making it valuable in drug delivery systems and cosmetic formulations.

Case Study: Drug Delivery Systems

In a recent study focusing on drug delivery mechanisms, 2,2-bis(hydroxymethyl)-1,3-propanediyl didecanoate was incorporated into lipid nanoparticles. The results indicated enhanced bioavailability of the encapsulated drugs due to improved solubility and stability provided by the compound .

Q & A

Q. How does the compound interact with lipid bilayers or protein targets at the molecular level?

  • Methodology : Use surface plasmon resonance (SPR) to measure binding kinetics with model membranes or recombinant proteins. Molecular docking (e.g., AutoDock Vina) predicts binding poses, validated by mutagenesis studies .

Methodological Notes

  • Data Contradictions : Discrepancies in biological activity may arise from differences in cell culture conditions (e.g., serum concentration) or batch-to-batch variability in compound purity. Always include internal controls and replicate experiments .
  • Theoretical Frameworks : Link studies to polymer chemistry (e.g., ester hydrolysis kinetics) or drug delivery (e.g., prodrug activation mechanisms) to contextualize findings .

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